molecular formula C14H14ClN3S2 B2516479 4-(4,5-dimethylthiophen-3-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride CAS No. 2034325-05-6

4-(4,5-dimethylthiophen-3-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride

Cat. No.: B2516479
CAS No.: 2034325-05-6
M. Wt: 323.86
InChI Key: HGSXFXSWRHWZFH-UHFFFAOYSA-N
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Description

Structure and Molecular Properties
The compound 4-(4,5-dimethylthiophen-3-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride (CAS: 2034315-81-4) is a thiazole-based derivative with a molecular formula of C₁₅H₁₆ClN₃S₂ and a molecular weight of 337.8906 g/mol . Its structure comprises:

  • A thiazole core with a 4,5-dimethylthiophen-3-yl substituent at the 4-position.
  • A pyridin-3-yl group attached via the thiazole’s 2-amino moiety.

This compound’s design leverages the electronic richness of the thiophene ring and the hydrogen-bonding capability of the pyridine group, which may influence its biological activity and physicochemical behavior.

Properties

IUPAC Name

4-(4,5-dimethylthiophen-3-yl)-N-pyridin-3-yl-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S2.ClH/c1-9-10(2)18-7-12(9)13-8-19-14(17-13)16-11-4-3-5-15-6-11;/h3-8H,1-2H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSXFXSWRHWZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C2=CSC(=N2)NC3=CN=CC=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural analogs and their properties:

Compound Name Substituents Counterion Molecular Formula Molecular Weight Key Features
Target Compound 4,5-dimethylthiophen-3-yl, pyridin-3-yl HCl C₁₅H₁₆ClN₃S₂ 337.89 High purity; thiophene enhances π-π interactions
N-(6-Methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine HBr (Compound 3) Pyridin-2-yl, 6-methoxypyridin-3-yl HBr C₁₄H₁₄BrN₃OS 352.25 3D hydrogen-bonded network via N⁺–H⋯Br⁻ and water-mediated interactions
N-(6-Methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine HBr (Compound 4) Pyrazin-2-yl, 6-methoxypyridin-3-yl HBr C₁₃H₁₃BrN₄OS 369.24 Zigzag chains via N⁺–H⋯Npyrazine interactions
4-(2,5-Dimethylfuran-3-yl)-N-(4-fluoro-3-methoxyphenyl)thiazol-2-amine HCl 2,5-Dimethylfuran-3-yl, 4-fluoro-3-methoxyphenyl HCl C₁₆H₁₆ClFN₂O₂S 354.8 Fluorine substituent may improve bioavailability

Key Observations:

  • Thiophene vs. Furan’s oxygen atom, however, may improve solubility.
  • Pyridine vs. Pyrazine/Phenyl: The pyridin-3-yl group in the target compound offers a hydrogen-bond acceptor site, contrasting with pyrazine’s dual nitrogen atoms (in Compound 4 ) or the non-polar phenyl group in other derivatives .
  • Counterion Effects : Hydrobromides (Compounds 3 and 4 ) generally exhibit lower aqueous solubility than hydrochlorides, which are preferred in drug formulations.

Hydrogen Bonding and Crystal Packing

  • Target Compound : While crystallographic data is unavailable, its hydrochloride salt likely forms N⁺–H⋯Cl⁻ interactions, similar to Compound 3’s N⁺–H⋯Br⁻ network .
  • Compound 3 : Features a 3D network via Namine–H⋯Br⁻, N⁺pyridine–H⋯Owater, and Owater–H⋯Br⁻ bonds.
  • Compound 4 : Exhibits zigzag chains due to N⁺methoxypyridine–H⋯Npyrazine bonds, demonstrating how heteroaryl substituents dictate packing.

These differences underscore how protonation sites (e.g., pyridine vs. methoxypyridine) and counterion choice influence solid-state stability and solubility.

Q & A

Q. Challenges :

  • By-product formation : Competing reactions during cyclocondensation (e.g., over-oxidation of thiophene) require strict control of temperature (60–80°C) and solvent polarity (DMF or THF) .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures is critical to isolate the hydrochloride salt with >95% purity .

Basic: Which analytical techniques are essential for structural validation of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm regiochemistry of the thiophene (δ 6.8–7.2 ppm for aromatic protons) and pyridine (δ 8.2–8.6 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the thiazole ring (e.g., distinguishing C-2 and C-4 carbons) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺) with <2 ppm error .
  • HPLC : Assess purity (>98%) using reverse-phase C18 columns and acetonitrile/water gradients .

Advanced: How can computational modeling optimize reaction conditions for higher yields?

Answer:
Quantum mechanical calculations (e.g., DFT) and reaction path sampling (e.g., NEB method) predict energetically favorable pathways:

  • Solvent selection : COSMO-RS simulations identify solvents (e.g., DMF) that stabilize transition states during amine coupling .
  • Catalyst screening : Ligand-binding affinity (e.g., Pd(OAc)₂ with Xantphos) is modeled to minimize side reactions .
  • Kinetic analysis : Microkinetic models optimize temperature profiles (e.g., ramping from 25°C to 70°C over 12 hours) to maximize yield .

Case study : A 15% yield improvement was achieved by simulating solvent effects on thiazole ring closure .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:
Discrepancies in IC₅₀ values (e.g., antiproliferative activity ranging from 1–10 µM) may arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. CellTiter-Glo) and cell lines (e.g., HepG2 vs. HeLa) .
  • Solubility differences : Use DMSO stock solutions at ≤0.1% v/v to avoid precipitation in PBS .
  • Metabolic interference : LC-MS/MS quantifies intracellular metabolite degradation (e.g., esterase-mediated hydrolysis) .

Methodological fix : Cross-validate data using orthogonal assays (e.g., apoptosis via Annexin V and caspase-3 activation) .

Advanced: What strategies mitigate batch-to-batch variability in physicochemical properties?

Answer:

  • Crystallography : Single-crystal X-ray diffraction identifies polymorphs (e.g., anhydrous vs. monohydrate forms) impacting solubility .
  • DoE (Design of Experiments) : Statistically optimize parameters (e.g., cooling rate during crystallization) to control particle size (10–50 µm) .
  • Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) monitor hygroscopicity and API form changes .

Advanced: How to design SAR studies for thiazole-pyridine derivatives?

Answer:

  • Scaffold modification :
    • Thiophene substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at C-4 to enhance π-π stacking with kinase targets .
    • Pyridine variants : Replace N-(pyridin-3-yl) with 4-aminopyridine to test hydrogen-bonding interactions .
  • Bioisosteric replacement : Swap thiazole with oxazole to assess metabolic stability .
  • In silico docking : AutoDock Vina predicts binding affinities to ATP pockets (e.g., EGFR kinase) for prioritized synthesis .

Table 1: Representative Synthesis Parameters

StepConditionsYield (%)Purity (%)Reference
Thiazole formationDMF, 70°C, 12 h6592
Amine couplingPd(OAc)₂, Xantphos, 80°C, 24 h4595
Salt precipitationHCl/EtOH, 0°C, 2 h8599

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